molecular formula C12H10O6 B127381 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin CAS No. 71942-06-8

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin

Cat. No.: B127381
CAS No.: 71942-06-8
M. Wt: 250.2 g/mol
InChI Key: GTNVEZOXYSMNTC-UHFFFAOYSA-N
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Description

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin typically involves the Knoevenagel condensation reaction. This reaction is performed by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine as a catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Shares the hydroxy group but lacks the methoxy and acetic acid substituents.

    8-Methoxycoumarin: Contains the methoxy group but lacks the hydroxy and acetic acid substituents.

    Coumarin: The parent compound without any substituents.

Uniqueness

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin is unique due to the presence of both hydroxy and methoxy groups, along with the acetic acid moiety. These substituents enhance its biological activity and make it a versatile compound for various applications .

Properties

IUPAC Name

2-(7-hydroxy-8-methoxy-2-oxochromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-17-12-10(16)7(5-8(13)14)4-6-2-3-9(15)18-11(6)12/h2-4,16H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNVEZOXYSMNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1O)CC(=O)O)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222231
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-06-8
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071942068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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